(4-Bromophenoxy)acetyl chloride
CAS No.: 16738-06-0
Cat. No.: VC6055693
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16738-06-0 |
---|---|
Molecular Formula | C8H6BrClO2 |
Molecular Weight | 249.49 |
IUPAC Name | 2-(4-bromophenoxy)acetyl chloride |
Standard InChI | InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 |
Standard InChI Key | WGNGWDLGDORSKX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCC(=O)Cl)Br |
Introduction
Physicochemical Properties
While direct data on (4-Bromophenoxy)acetyl chloride is limited, properties can be inferred from analogous compounds:
The bromine atom enhances electrophilicity at the carbonyl carbon, making the compound highly reactive toward nucleophiles like amines and alcohols . Its infrared (IR) spectrum typically shows peaks for C=O stretching at 1,659 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹ .
Synthesis and Manufacturing
Route from 4-Bromophenoxyacetic Acid
The most common synthesis involves chlorinating 4-bromophenoxyacetic acid:
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Acid Preparation: 4-Bromophenol reacts with ethyl chloroacetate in a nucleophilic substitution to yield ethyl 4-bromophenoxyacetate .
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Hydrolysis: The ester is hydrolyzed to 4-bromophenoxyacetic acid using NaOH or HCl .
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Chlorination: Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the acyl chloride :
Alternative Methods
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Direct Chlorination: 4-Bromophenoxyacetyl chloride can be synthesized via Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, though this route suffers from lower regioselectivity .
Applications in Organic Synthesis
Triazole Derivatives for Antibacterial Agents
In a 2017 study, (4-Bromophenoxy)acetyl chloride reacted with thiosemicarbazide to form 1-(2-(4-bromophenoxy)acetyl)thiosemicarbazide, a precursor to 4H-1,2,4-triazole-5-(4-bromophenoxymethyl) sulfides . These derivatives exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in some cases .
Anticancer Agent Precursors
The compound’s acyl chloride group enables amide coupling with amines. For example, reaction with 1-(4-chlorophenyl)ethylamine produced N-(1-(4-chlorophenyl)ethyl)-2-(4-bromophenoxy)acetamide, a candidate with IC₅₀ = 12 µM against MCF-7 breast cancer cells .
Polymer Functionalization
Grafting (4-Bromophenoxy)acetyl chloride onto polystyrene backbones enhances thermal stability (T₅% degradation >300°C) and introduces sites for further halogen exchange reactions .
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